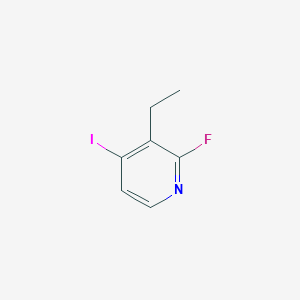

3-Ethyl-2-fluoro-4-iodopyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. evitachem.cominnospk.comiodobenzene.ltd Its presence in numerous FDA-approved drugs underscores its importance in the development of therapeutic agents. evitachem.cominnospk.comiodobenzene.ltd The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, providing a means to fine-tune the steric and electronic properties of a compound. chemimpex.comrsc.org

Importance of Fluorinated and Iodinated Heterocycles

The introduction of fluorine and iodine atoms into heterocyclic systems imparts unique properties that are highly sought after in drug discovery and materials science. chemicalbook.comossila.com Fluorine, being the most electronegative element, can significantly alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. chemicalbook.comossila.comsigmaaldrich.comnih.gov On the other hand, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. innospk.com This reactivity is instrumental in the construction of complex molecular architectures. innospk.com

The combination of a fluorine and an iodine atom on the same heterocyclic core, as seen in dihalogenated pyridines, offers a dual functionality. The fluorine atom can modulate the electronic properties and metabolic stability, while the iodine atom serves as a handle for further synthetic transformations. innospk.com

Contextualization of 3-Ethyl-2-fluoro-4-iodopyridine within Dihalogenated Pyridine Chemistry

3-Ethyl-2-fluoro-4-iodopyridine is a member of the dihalogenated pyridine family, a class of compounds that has gained prominence as versatile intermediates in organic synthesis. The specific substitution pattern of this molecule, with an ethyl group at the 3-position, a fluorine atom at the 2-position, and an iodine atom at the 4-position, dictates its unique reactivity. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution, while the iodine atom at the 4-position is the primary site for cross-coupling reactions. The ethyl group at the 3-position provides steric and electronic influence, further modulating the reactivity of the scaffold.

The strategic placement of these functional groups makes 3-Ethyl-2-fluoro-4-iodopyridine a valuable building block for the synthesis of highly substituted pyridine derivatives, which are key components in a range of biologically active compounds and advanced materials.

Interactive Data Table: Properties of Halogenated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-Ethyl-2-fluoro-4-iodopyridine | Not available | C₇H₇FIN | ~251.04 | Dihalogenated pyridine with ethyl substitution |

| 3-Fluoro-4-iodopyridine (B28142) | 22282-75-3 | C₅H₃FIN | 222.99 | Dihalogenated pyridine building block. ossila.comsigmaaldrich.com |

| 2-Fluoro-4-iodopyridine (B1312466) | Not available | C₅H₃FIN | 222.99 | Isomer of 3-fluoro-4-iodopyridine. innospk.com |

| 2-Chloro-5-fluoro-4-iodopyridine | 884494-49-9 | C₅H₂ClFIN | 257.43 | Trihalogenated pyridine intermediate. innospk.com |

Detailed Research Findings on Related Dihalogenated Pyridines

While specific research on 3-Ethyl-2-fluoro-4-iodopyridine is limited, studies on analogous dihalogenated pyridines provide valuable insights into its potential reactivity and applications. For instance, 2-fluoro-4-iodopyridine and its derivatives are known to participate in a variety of synthetic transformations. The fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic attack, allowing for the introduction of various functional groups. The iodine at the 4-position is readily displaced in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

For example, a related compound, 3-Ethyl-2-fluoro-4-iodo-5-methylpyridine, is utilized in cross-coupling reactions like the Suzuki-Miyaura reaction, where it acts as an electrophile to form new carbon-carbon bonds. The halogen atoms in such compounds can also be replaced by nucleophiles through substitution reactions.

Structure

3D Structure

Properties

Molecular Formula |

C7H7FIN |

|---|---|

Molecular Weight |

251.04 g/mol |

IUPAC Name |

3-ethyl-2-fluoro-4-iodopyridine |

InChI |

InChI=1S/C7H7FIN/c1-2-5-6(9)3-4-10-7(5)8/h3-4H,2H2,1H3 |

InChI Key |

FEQSRUDQCUXJFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CN=C1F)I |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Ethyl 2 Fluoro 4 Iodopyridine Analogues

Influence of Halogen Substituents on Pyridine (B92270) Reactivity

The presence and nature of halogen substituents on the pyridine ring profoundly impact its chemical behavior. In the case of 3-Ethyl-2-fluoro-4-iodopyridine, the fluorine and iodine atoms, along with the ethyl group, collectively modulate the electron density and accessibility of the pyridine core, thereby dictating its reactivity towards various reagents.

Electronic Effects of Fluorine and Iodine on the Pyridine Ring

The electronic influence of halogen substituents on an aromatic ring is a combination of two opposing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M). The inductive effect is an electron-withdrawing effect that operates through the sigma (σ) bonds, while the resonance effect is an electron-donating effect that involves the delocalization of lone pair electrons into the pi (π) system of the ring.

Fluorine: Due to its high electronegativity, fluorine exerts a strong -I effect, significantly reducing the electron density of the pyridine ring. Its +M effect is relatively weak due to the poor overlap between the 2p orbital of fluorine and the p orbitals of the ring carbons. This makes the pyridine ring more susceptible to nucleophilic attack. acs.org

In 3-Ethyl-2-fluoro-4-iodopyridine, both halogens contribute to making the pyridine ring electron-deficient, a key prerequisite for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of these halogens facilitates attack by nucleophiles, particularly at positions activated by the pyridine nitrogen. wikipedia.orglibretexts.org

Steric Considerations of the 3-Ethyl Group in Reactivity

The ethyl group at the 3-position introduces steric hindrance, which can significantly influence the regioselectivity of reactions. acs.org This bulky alkyl group can impede the approach of reagents to the adjacent C2 and C4 positions.

The impact of steric hindrance is particularly relevant in nucleophilic aromatic substitution and organometallic reactions. For an incoming nucleophile, attack at the C2 position would be sterically hindered by the adjacent ethyl group. Similarly, the formation of an organometallic species at the C4-iodine position might be influenced by the proximity of the ethyl group, although this effect is generally less pronounced than for direct attack at an adjacent carbon. The interplay between electronic activation and steric hindrance often determines the final product distribution. wuxiapptec.combyjus.com

Mechanistic Studies of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, especially for polyhalogenated derivatives. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Role of Pyridine Nitrogen and Halogen Leaving Groups

The pyridine nitrogen plays a crucial role in activating the ring towards SNAr. Its electron-withdrawing nature, analogous to a nitro group, helps to stabilize the negative charge that develops in the Meisenheimer intermediate, particularly when the attack occurs at the ortho (C2/C6) or para (C4) positions. echemi.comstackexchange.com This stabilization is a key driving force for the reaction. youtube.comyoutube.com

The nature of the halogen leaving group is also critical. A good leaving group is one that can readily depart with the bonding electron pair. In the context of SNAr on aromatic rings, the leaving group ability of halogens often follows the trend I > Br > Cl > F. This is contrary to their electronegativity but reflects the strength of the carbon-halogen bond and the stability of the resulting halide anion. However, in many SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. In such cases, the highly electronegative fluorine can activate the ring for attack more effectively, sometimes leading to its preferential displacement.

In 3-Ethyl-2-fluoro-4-iodopyridine, there are two potential leaving groups: fluoride (B91410) at C2 and iodide at C4. The iodide is generally a better leaving group.

Impact of Substituent Positions on SNAr Regioselectivity

The regioselectivity of SNAr reactions on substituted pyridines is a complex interplay of electronic and steric factors. wuxiapptec.com For 3-Ethyl-2-fluoro-4-iodopyridine, a nucleophile can potentially attack at C2 (displacing fluoride) or C4 (displacing iodide).

Attack at C4: This position is para to the pyridine nitrogen, allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate onto the nitrogen atom. echemi.comstackexchange.com The iodide at this position is an excellent leaving group.

Attack at C2: This position is ortho to the pyridine nitrogen, which also allows for delocalization of the negative charge onto the nitrogen. echemi.comstackexchange.com However, this position is flanked by the sterically demanding ethyl group at C3, which could hinder the approach of the nucleophile.

Therefore, while both C2 and C4 are electronically activated, the combination of a better leaving group (iodide) at C4 and steric hindrance at C2 would likely favor nucleophilic attack at the C4 position. The specific reaction conditions and the nature of the nucleophile can, however, influence this selectivity.

Mechanistic Investigations of Organometallic Reactions

The carbon-iodine bond in 4-iodopyridine (B57791) derivatives is a prime site for organometallic reactions, most notably cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-iodine bond of the pyridine derivative to form a palladium(II) intermediate. libretexts.org This is often the rate-determining step.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

In the context of 3-Ethyl-2-fluoro-4-iodopyridine, the C4-iodo position is the reactive site for these transformations. The fluorine at C2 and the ethyl group at C3 remain as spectators during the coupling reaction, influencing the electronic properties and solubility of the substrate and product. The ability to selectively form organometallic intermediates at the C-I bond allows for the introduction of a wide variety of substituents at the 4-position of the pyridine ring. rsc.org

Radical Intermediates in Cross-Coupling and Halogen Exchange

The functionalization of pyridine rings often proceeds through radical pathways, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds. In cross-coupling reactions, radical intermediates are frequently generated from pyridine derivatives. acs.org For instance, pyridylphosphonium salts, analogous in reactivity to activated pyridine halides, can form dearomatized radical intermediates that are key to pyridine-pyridine coupling reactions. researchgate.netnsf.gov Mechanistic studies suggest that these processes can involve a radical-radical coupling between a boryl-stabilized pyridyl radical and another radical species, rather than a traditional Minisci-type mechanism. researchgate.net

In the context of analogues of 3-Ethyl-2-fluoro-4-iodopyridine, the generation of a pyridyl radical at the C4 position could be achieved through single-electron transfer (SET) to the C-I bond. Nickel-catalyzed cross-coupling reactions, for example, are known to involve the formation of alkyl radicals from alkyl halides via SET from a low-valent nickel complex. mdpi.com This alkyl radical can then engage in the catalytic cycle. A similar mechanism could be envisioned where the C4-pyridyl radical is generated and subsequently trapped by a metal(II) complex to form a high-valent metal(III) species, which then undergoes reductive elimination to yield the cross-coupled product. acs.org

Halogen exchange reactions also rely on the specific reactivity of the carbon-halogen bond. For pyridines, methods have been developed to achieve selective halogenation by first converting the pyridine into a more reactive intermediate, such as a phosphonium (B103445) salt. chemrxiv.orgresearchgate.netnih.gov The phosphonium group, installed selectively at the 4-position, can then be displaced by a halide nucleophile. chemrxiv.orgnih.gov Computational studies of these displacement reactions on pyridylphosphonium salts suggest an SNAr pathway where phosphine (B1218219) elimination is the rate-determining step. researchgate.net

Factors Governing Regioselectivity in Metalation and Transmetalation

Regioselectivity in the functionalization of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. nih.gov Directed metalation and halogen/metal exchange are powerful strategies to control the position of substitution. znaturforsch.com

Metalation: The choice of base and the presence of directing groups are critical in deprotonation reactions. For substituted pyridines, hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used at low temperatures to achieve regioselective C-H activation. znaturforsch.com The fluorine atom in an analogue like 3-Ethyl-2-fluoro-4-iodopyridine would direct metalation to the adjacent C3 position. However, the ethyl group at C3 and the bulky iodine at C4 would sterically hinder this, making deprotonation at the C5 or C6 position more likely, depending on the specific base and reaction conditions used. For example, in 4-chloro-3-fluoropyridine, kinetic deprotonation occurs regioselectively at the C2 position. acs.org

Halogen/Metal Exchange and Transmetalation: The carbon-iodine bond is significantly more susceptible to halogen/metal exchange than C-F, C-Cl, or C-Br bonds. This provides a reliable method for generating a metalated pyridine at a specific position. Using organolithium or organomagnesium reagents, the iodine atom at the C4 position of a 3-Ethyl-2-fluoro-4-iodopyridine analogue can be selectively exchanged for a metal (e.g., Li or MgX). znaturforsch.com

Once the metalated intermediate is formed, it can undergo transmetalation with a different metal salt (e.g., ZnCl₂, CuCN) to form a more stable and often less reactive organometallic reagent. znaturforsch.com This subsequent organometallic species can then participate in various cross-coupling reactions, such as Negishi or Suzuki couplings. znaturforsch.comossila.com For example, 3-bromopyridine (B30812) can be regioselectively lithiated at the 4-position with LDA, followed by transmetalation with ZnCl₂. The resulting zinc reagent undergoes a Negishi cross-coupling with an aryl iodide, leaving the bromine atom available for a subsequent Suzuki reaction. znaturforsch.com This sequential functionalization highlights the precise control achievable through a combination of metalation and transmetalation strategies.

The table below summarizes how substituents influence regioselectivity in the metalation of pyridine analogues.

| Substituent(s) | Reagent | Position of Metalation | Reference |

| 3-Bromo | LDA | 4 | znaturforsch.com |

| Various Dichloro- | LDA | Varies (adjacent to Cl) | znaturforsch.com |

| 4-Chloro-3-fluoro | Kinetic Deprotonation | 2 | acs.org |

| General | Organomagnesium Reagents | Site of I or Br (Exchange) | znaturforsch.com |

Complexation and Ionization Behavior with Iodine

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and interact with Lewis acids like molecular iodine. This interaction leads to the formation of charge-transfer complexes and subsequent ionization in solution.

Pyridine-Iodine Charge-Transfer Complexes

Pyridine and its derivatives react with iodine to form stable donor-acceptor complexes, often referred to as charge-transfer complexes. bio-conferences.orgbio-conferences.org This interaction is characterized by the appearance of intense and broad absorption bands in the UV-visible spectrum, which are not present in the spectra of the individual components. bio-conferences.orgbio-conferences.org The formation of complexes such as [PyI₂] occurs in both polar and nonpolar solvents. cdnsciencepub.com In dichloromethane (B109758) (CH₂Cl₂), the charge-transfer band for the pyridine-iodine system appears in the 250–450 nm region. bio-conferences.orgbio-conferences.org

The stability of these complexes is influenced by steric effects from substituents on the pyridine ring. bio-conferences.orgbio-conferences.org While a 3-ethyl group would introduce some steric hindrance, the nitrogen atom of 3-Ethyl-2-fluoro-4-iodopyridine would still be expected to form a charge-transfer complex with iodine. The stability constant (K) for the fundamental pyridine-iodine complex in CH₂Cl₂ has been determined to be 0.45 L/mol. bio-conferences.orgbio-conferences.org

Computer simulations of iodine in liquid pyridine suggest that iodine and pyridine molecules associate to form long-lasting (1:2) complexes with a nearly linear Py–I₂–Py arrangement. aip.org The interaction involves the nitrogen atom of the pyridine molecule. aip.org

| Complex | Solvent | Stability Constant (K) | Reference |

| Pyridine-Iodine | CH₂Cl₂ | 0.45 L/mol | bio-conferences.orgbio-conferences.org |

| Iodonium-Pyridine | CH₂Cl₂ | - | bio-conferences.org |

| Iodonium-Collidine | CH₂Cl₂ | 22 L/mol | bio-conferences.orgbio-conferences.org |

Ionic Dissociation Mechanisms in Solution

In polar solvents, the initially formed pyridine-iodine charge-transfer complex can undergo further transformation and ionization, leading to solutions with significant electrical conductivity. cdnsciencepub.comacs.org R.S. Mulliken proposed a sequence for this process, which involves an "outer complex" ([Py···I₂]), an "inner complex" (PyI⁺I⁻), and subsequent dissociation into free ions. cdnsciencepub.com The formation of the outer complex and the final dissociation are generally rapid, while the conversion from the outer to the inner complex can be a slower, rate-limiting step. cdnsciencepub.comacs.org

2(PyI₂) ⇌ Py₂I⁺ + I₃⁻

Py₂I⁺ + I₂ ⇌ 2PyI⁺

An electrochemical study of the pyridine-iodine complex in both pure pyridine and 1,2-dichloroethane (B1671644) concluded that, over a wide range of concentrations, approximately one-quarter of the molecular iodine dissociates into ionic species. cdnsciencepub.comcdnsciencepub.com The ionization constant for the dissociation of the complex was found to be 0.158, showing little dependence on the solvent's dielectric constant between pyridine (12.3) and 1,2-dichloroethane (10.4). cdnsciencepub.com This indicates that the interaction between iodine and pyridine is consistent across these environments. cdnsciencepub.com The process is known to be reversible and is favored by an increase in the polarity of the medium and/or a decrease in temperature. acs.org

Advanced Applications in Organic Synthesis and Materials Science

Role in Fluorinated Network Materials and Polymers

Development of Materials with Specific Optical and Electrical Properties

The development of new materials for applications in electronics and photonics often relies on the precise tuning of their optical and electrical properties. This includes controlling the absorption and emission of light, as well as managing electrical conductivity and charge transport. Fluorinated and halogenated pyridine (B92270) derivatives are of significant interest in this regard due to their potential to create materials with enhanced thermal stability, specific electronic characteristics, and desirable solid-state packing.

Although specific research on 3-Ethyl-2-fluoro-4-iodopyridine in this context is limited, the general principles of materials design allow for speculation on its potential roles. The fluorine atom can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which can be advantageous in the design of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The ethyl group can influence the solubility and processing of the resulting materials.

The primary route for integrating 3-Ethyl-2-fluoro-4-iodopyridine into functional materials would likely be through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, where the iodine atom is replaced by another organic moiety. This would allow for the incorporation of the 3-ethyl-2-fluoropyridinyl unit into conjugated polymers or small molecules designed for specific electronic applications.

Detailed Research Findings

Data Tables

Due to the lack of specific experimental data in the scientific literature for materials incorporating 3-Ethyl-2-fluoro-4-iodopyridine , no data tables on their optical and electrical properties can be provided at this time.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For polysubstituted pyridines like 3-Ethyl-2-fluoro-4-iodopyridine, this involves a shift away from traditional, often harsh, condensation reactions.

Future research will likely focus on several key areas to enhance the sustainability of synthesizing such complex pyridines:

Nanocatalysis : The use of nanocatalysts is a promising green approach for pyridine (B92270) synthesis. researchgate.net These catalysts offer high efficiency, selectivity, and the potential for recycling, which reduces waste and cost. researchgate.net For instance, copper/magnetic chitosan (B1678972) nanocatalysts have been used for the synthesis of 2,4,6-triaryl pyridines. researchgate.net The development of bespoke nanocatalysts could enable more direct and atom-economical routes to compounds like 3-Ethyl-2-fluoro-4-iodopyridine.

Microwave-Assisted Synthesis : This technique has been recognized as a tool in green chemistry for its ability to significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov Applying microwave irradiation to the synthesis of 3-Ethyl-2-fluoro-4-iodopyridine could lead to more energy-efficient processes. nih.gov

Benign Solvents and Conditions : Research into using water as a solvent and conducting reactions at room temperature is a key aspect of green chemistry. researchgate.net For example, a new catalytic method for synthesizing pyridine dicarbonitriles has been developed using water at room temperature. researchgate.net Exploring such conditions for the synthesis of 3-Ethyl-2-fluoro-4-iodopyridine is a critical future direction.

One-Pot Reactions : Designing multi-component, one-pot reactions is another strategy to improve sustainability. nih.govfigshare.com These reactions reduce the number of steps, minimize waste from purification, and save time and resources. nih.govfigshare.com A metal-free, one-pot synthesis of polysubstituted pyridines has been reported, which could be adapted for the target molecule. nih.govfigshare.com

Expansion of Substrate Scope and Reaction Generality

The utility of a synthetic method is greatly enhanced if it is applicable to a wide range of substrates and tolerant of various functional groups. For 3-Ethyl-2-fluoro-4-iodopyridine, the presence of three distinct functional groups presents a challenge for selective reactions.

Future research should aim to:

Broaden Substrate Compatibility : Developing synthetic protocols that can accommodate a wide variety of substituents on the pyridine ring is crucial. This includes both electron-donating and electron-withdrawing groups, which can influence the reactivity of the pyridine core. nih.gov

Late-Stage Functionalization : A major goal in modern synthesis is the ability to introduce functional groups at a late stage in the synthetic sequence. This allows for the rapid generation of a library of analogues from a common intermediate. nih.gov Developing methods for the late-stage functionalization of the 3-Ethyl-2-fluoro-4-iodopyridine scaffold would be highly valuable for drug discovery.

Dearomative Functionalization : This strategy involves the temporary dearomatization of the pyridine ring to enable otherwise difficult functionalization reactions. researchgate.net Research into dearomative approaches could unlock new ways to modify the 3-Ethyl-2-fluoro-4-iodopyridine core. researchgate.net

Exploration of Novel Catalytic Systems and Methodologies

Catalysis is at the heart of modern organic synthesis. The development of new catalytic systems is essential for overcoming the challenges associated with the synthesis of complex molecules like 3-Ethyl-2-fluoro-4-iodopyridine.

Future avenues of exploration include:

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and other transformations under mild conditions. nih.govacs.org This methodology could be applied to selectively functionalize the pyridine ring of the target molecule. nih.gov

Electrosynthesis : Electrochemical methods offer a green and controlled way to drive chemical reactions. scitechdaily.com The use of electricity as a "reagent" can avoid the need for chemical oxidants or reductants, leading to cleaner reaction profiles. scitechdaily.com The application of electrosynthesis to pyridine chemistry is a growing area of research. scitechdaily.com

Dual Catalysis : Combining two different catalytic cycles in one pot can enable transformations that are not possible with a single catalyst. researchgate.net For example, the combination of an organocatalyst and a photoredox catalyst has been used for the acylation of alkenes. researchgate.net Such dual catalytic systems could be designed for the specific functionalization of 3-Ethyl-2-fluoro-4-iodopyridine.

Transition Metal Catalysis : While traditional palladium-catalyzed cross-coupling reactions are well-established, there is ongoing research into developing new transition metal catalysts with improved activity, selectivity, and stability. numberanalytics.comnih.gov These new catalysts could provide more efficient ways to utilize the iodo-substituent on the target molecule for further elaboration. numberanalytics.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. It can be used to predict the properties of molecules and to guide the design of new synthetic routes.

For 3-Ethyl-2-fluoro-4-iodopyridine, computational modeling can contribute in several ways:

Predicting Reactivity : Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electron distribution and other properties of the molecule to predict its reactivity towards different reagents. acs.org This can help in designing selective functionalization strategies.

Designing Catalysts : Computational screening can be used to identify promising new catalysts for specific reactions, saving time and resources in the lab. youtube.com

Understanding Reaction Mechanisms : Detailed computational studies can provide insights into the mechanisms of complex reactions, which can be used to optimize reaction conditions and to design more efficient synthetic routes. youtube.com

Machine Learning and AI : The use of machine learning and artificial intelligence to predict the outcome of chemical reactions is a rapidly developing field. chemrxiv.org These tools can be trained on large datasets of chemical reactions to predict the best conditions for a new transformation. chemrxiv.orgacs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The automation of chemical synthesis is revolutionizing the way that new molecules are made. Automated systems can perform reactions more quickly, efficiently, and reproducibly than is possible manually.

The integration of the synthesis of 3-Ethyl-2-fluoro-4-iodopyridine and its derivatives into automated platforms offers several advantages:

High-Throughput Experimentation : Automated platforms can be used to rapidly screen a large number of reaction conditions to find the optimal parameters for a given transformation. youtube.com

Flow Chemistry : Performing reactions in a continuous flow system, rather than in a traditional batch reactor, can offer improved control over reaction parameters, enhanced safety, and easier scalability. nih.govsyrris.com The development of flow chemistry processes for the synthesis and functionalization of pyridines is an active area of research. nih.govsyrris.com

Library Synthesis : Automated systems can be used to synthesize large libraries of related compounds for biological screening. syrris.comnih.gov This can significantly accelerate the drug discovery process. syrris.comnih.gov

On-Demand Manufacturing : Automated, reconfigurable manufacturing platforms could enable the on-demand production of pharmaceuticals and other high-value chemicals, which could be particularly important for responding to public health crises. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-2-fluoro-4-iodopyridine, and how do reaction conditions influence yield and purity?

- Methodology : Substitution reactions (e.g., halogen exchange using NaI/KI in polar aprotic solvents) and cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts and boronic acids) are common. Solvent choice (DMF, THF) and temperature (80–120°C) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended for isolating high-purity product .

- Key Data : For analogous pyridine derivatives, Pd-catalyzed couplings achieve yields of 60–85%, while iodination reactions require strict anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing 3-ethyl-2-fluoro-4-iodopyridine?

- Methodology :

- NMR : NMR identifies fluorine environment shifts; NMR resolves ethyl and iodine substituent effects on ring carbons.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .

Q. How can researchers mitigate challenges in purifying 3-ethyl-2-fluoro-4-iodopyridine due to its halogen-rich structure?

- Methodology : Use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases. For crystalline derivatives, recrystallization in ethanol/dichloromethane mixtures improves purity. Monitor trace halogenated impurities via GC-MS .

Advanced Research Questions

Q. What strategies address contradictory data in regioselectivity during functionalization of 3-ethyl-2-fluoro-4-iodopyridine?

- Methodology :

- Isotopic Labeling : Use -labeled pyridine analogs to track substitution pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and charge distribution.

- Control Experiments : Compare reactivity under varying catalysts (e.g., Pd vs. Cu) to isolate electronic vs. steric effects .

Q. How can computational chemistry guide the design of 3-ethyl-2-fluoro-4-iodopyridine derivatives for targeted bioactivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) and optimize substituent geometry.

- ADMET Prediction : SwissADME evaluates logP, solubility, and metabolic stability to prioritize derivatives for in vitro testing.

- SAR Analysis : Correlate electronic parameters (Hammett σ constants) with activity trends in lead optimization .

Q. What are the challenges in scaling up the synthesis of 3-ethyl-2-fluoro-4-iodopyridine while maintaining reproducibility?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediate stability.

- DoE Optimization : Use response surface methodology (RSM) to balance temperature, catalyst loading, and solvent ratios.

- Crystallization Engineering : Control nucleation kinetics via anti-solvent addition to ensure consistent particle size distribution .

Q. How do steric and electronic effects of the ethyl, fluoro, and iodo groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of 3-ethyl-2-fluoro-4-iodopyridine with analogs (e.g., 3-methyl or 4-bromo derivatives) under identical conditions.

- Hammett Plots : Quantify substituent effects on reaction equilibrium using σ values.

- Steric Maps : Generate Connolly surfaces (e.g., in PyMOL) to visualize steric hindrance at the 4-iodo position .

Data Analysis and Validation

Q. How should researchers validate conflicting crystallographic and spectroscopic data for 3-ethyl-2-fluoro-4-iodopyridine derivatives?

- Methodology :

- Multi-Technique Consensus : Cross-validate X-ray data with - HMBC NMR to confirm bond connectivity.

- Error Analysis : Calculate R-factors for crystallographic models and compare with spectral noise thresholds in NMR/MS.

- Peer Validation : Share raw datasets (e.g., CIF files, FID signals) via repositories like Zenodo for independent verification .

Q. What protocols ensure ethical and safe handling of 3-ethyl-2-fluoro-4-iodopyridine in biological assays?

- Methodology :

- Toxicity Screening : Pre-screen via Ames test (bacterial reverse mutation assay) and zebrafish embryo toxicity models.

- Containment : Use fume hoods with HEPA filters for powder handling; avoid aqueous waste disposal due to halogen persistence.

- Compliance : Adhere to NIH Guidelines for Research Involving Recombinant DNA (Section III-B-2) for in vitro studies .

Tables for Quick Reference

Table 1 : Common Synthetic Routes and Yields for Halogenated Pyridines

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Iodination | NaI, CuI, DMF, 100°C | 70–85% | |

| Suzuki Coupling | Pd(PPh), KCO, dioxane | 60–75% |

Table 2 : Key Spectroscopic Signatures of 3-Ethyl-2-fluoro-4-iodopyridine

| Technique | Characteristic Signal | Notes |

|---|---|---|

| NMR | δ -110 to -115 ppm (quartet) | Coupling with adjacent protons |

| ESI-MS | m/z 281.0 ([M+H]) | Isotopic pattern confirms iodine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.